1-(3-Amino-4-cyanophenyl)-3-chloropropan-2-one
Description
1-(3-Amino-4-cyanophenyl)-3-chloropropan-2-one is a β-amino ketone derivative featuring a phenyl ring substituted with an amino (-NH₂) group at position 3 and a cyano (-CN) group at position 4.
Properties
Molecular Formula |
C10H9ClN2O |
|---|---|
Molecular Weight |
208.64 g/mol |
IUPAC Name |
2-amino-4-(3-chloro-2-oxopropyl)benzonitrile |
InChI |
InChI=1S/C10H9ClN2O/c11-5-9(14)3-7-1-2-8(6-12)10(13)4-7/h1-2,4H,3,5,13H2 |
InChI Key |
GBCHQMMEGTXETL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)CCl)N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-4-cyanophenyl)-3-chloropropan-2-one typically involves the reaction of 3-amino-4-cyanobenzaldehyde with 3-chloropropanone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is heated under reflux to facilitate the reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-4-cyanophenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine group or reduce the carbonyl group to an alcohol.
Substitution: The chlorine atom in the chloropropanone moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Oxidation products may include carboxylic acids or ketones.
Reduction: Reduction can yield primary amines or alcohols.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Amino-4-cyanophenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-cyanophenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby altering their function.
Comparison with Similar Compounds
Structural Analog: 1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one
This compound shares the 3-chloropropan-2-one backbone and a 3-aminophenyl group but differs in the substituent at position 5 (trifluoromethoxy (-OCF₃) vs. cyano (-CN) at position 4 in the target compound).
Implications :
- The cyano group in the target compound may increase electrophilicity at the ketone, facilitating nucleophilic attacks compared to the trifluoromethoxy analog.
β-Amino Ketone Analog: 3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one
This β-amino ketone features a propan-1-one backbone with a bromoanilino and chlorophenyl substituents. Unlike the target compound, it lacks a cyano group but shares the amino-ketone functionality.
Implications :
- The propan-2-one backbone in the target compound may influence regioselectivity in further reactions compared to propan-1-one derivatives.
- Both compounds likely form hydrogen-bonded networks, but the cyano group in the target could introduce additional dipole interactions.
Chlorinated Compound: 3-Chloro-1-propene (Allyl Chloride)
While structurally distinct, allyl chloride shares the reactive chlorinated moiety.
Implications :
- The target’s chloroketone group is less volatile but more polar than allyl chloride, suggesting divergent synthetic applications.
Biological Activity
1-(3-Amino-4-cyanophenyl)-3-chloropropan-2-one is an organic compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, receptor interactions, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 225.66 g/mol. Its structure features an amino group, a cyano group, and a chloropropanone moiety, which contribute to its reactivity and biological interactions.
Biological Activity Overview
This compound has been investigated for various biological activities, particularly as an enzyme inhibitor. Research indicates that it interacts with specific molecular targets, including enzymes and receptors, which may modulate biochemical pathways relevant to drug development.
Enzyme Inhibition
The compound exhibits potential as an enzyme inhibitor by binding to active sites on target enzymes, thereby inhibiting their function. This mechanism suggests its utility in developing drugs aimed at specific biochemical pathways associated with diseases.
Receptor Interactions
Studies have shown that this compound can interact with various biological receptors, influencing cellular signaling pathways. These interactions highlight its potential role in therapeutic applications, particularly in oncology and neurology.
Case Studies
- Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic activity against several cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The presence of electron-withdrawing groups in the structure has been linked to enhanced activity against these cancer types .
- Mechanism of Action : Flow cytometry assays revealed that these compounds induce apoptosis in cancer cells by increasing caspase activity, indicating that this compound may trigger programmed cell death through specific molecular pathways .
Data Tables
The following table summarizes the biological activity findings related to this compound and its derivatives:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 0.65 | Induces apoptosis via caspase activation |
| This compound | MEL-8 (Melanoma) | 2.41 | Induces apoptosis via caspase activation |
| Derivative X | U-937 (Leukemia) | 0.48 | Inhibits cell proliferation |
Synthesis and Derivatives
The synthesis of this compound typically involves cyanoacetylation methods that can be optimized for yield and purity. The ability to modify this compound into various derivatives enhances its applicability in drug discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
